molecular formula C19H19NO4 B2513671 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421466-03-6

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2513671
CAS No.: 1421466-03-6
M. Wt: 325.364
InChI Key: HNUXQHYQKFPNHC-UHFFFAOYSA-N
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Description

N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic carboxamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) core linked to a tetrahydronaphthalene-derived substituent.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-18(14-5-6-16-17(9-14)24-12-23-16)20-11-19(22)8-7-13-3-1-2-4-15(13)10-19/h1-6,9,22H,7-8,10-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUXQHYQKFPNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s worth noting that similar compounds, such as 2-aminotetralin, have been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well. This suggests that N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide might have a similar mode of action.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects.

Biological Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article aims to compile and synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a tetrahydronaphthalene moiety linked to a benzo[d][1,3]dioxole carboxamide. Its molecular formula is C17H19NO3C_{17}H_{19}NO_3, with a molecular weight of 299.34 g/mol. The presence of hydroxyl and carboxamide functional groups suggests potential for diverse biological interactions.

This compound primarily interacts with dopamine receptors, particularly the D3 subtype. Research indicates that this compound acts as a selective agonist for D3 receptors, promoting β-arrestin translocation and G protein activation without significant activity at D2 receptors . This selectivity is crucial as it minimizes side effects commonly associated with non-selective dopamine agonists.

Neuroprotective Effects

Studies have demonstrated that D3 receptor-preferring agonists exhibit neuroprotective properties against neurodegenerative models such as MPTP-induced neurodegeneration in mice . The compound's ability to protect dopaminergic neurons suggests its potential application in treating conditions like Parkinson's disease.

Antioxidant Activity

In vitro studies suggest that this compound possesses antioxidant properties. This may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.

Anticancer Potential

Preliminary investigations have indicated that the compound may exhibit anticancer activity through modulation of cell signaling pathways related to apoptosis and cell proliferation. Further studies are needed to elucidate these mechanisms fully.

Case Studies and Research Findings

StudyFindings
Dopamine Receptor Selectivity Demonstrated high selectivity for D3 receptors with minimal D2 receptor activity; potential for reduced side effects .
Neuroprotection in Animal Models Showed significant neuroprotective effects in MPTP-induced models; supports therapeutic potential for Parkinson's disease .
Antioxidant Activity Exhibited capacity to reduce oxidative stress in neuronal cultures; implications for neuroprotection.
Potential Anticancer Mechanisms Indicated modulation of apoptosis pathways; further research required to confirm efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzodioxole-5-carboxamide scaffold is versatile, with modifications to the amide-linked substituent significantly altering physicochemical and biological properties. Below is a comparative analysis with key analogs:

Structural Features
Compound Name Substituent Features Molecular Weight Key References
N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (Target) Tetrahydronaphthalene-derived hydroxyalkyl chain Not reported N/A
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2, 2a) 3,4-Dimethoxyphenyl group Not reported
N-(3,5-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4, 2b) 3,5-Dimethoxyphenyl group Not reported
N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide Heterocyclic (furan, thiophene) substituents 357.4
N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Thiopyran ring with hydroxyethoxy chain 339.4

Key Observations :

  • The target compound’s tetrahydronaphthalene group introduces steric bulk and hydrophobicity compared to smaller substituents like dimethoxyphenyl (2a, 2b) or heterocycles ().
  • Heteroatom-rich substituents (e.g., thiophene in ) may enhance electronic interactions but reduce metabolic stability.
Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) Solubility (Predicted)
Target Compound Not reported Not reported Moderate (hydroxy group may enhance aqueous solubility)
HSD-2 (2a) 175–177 75 Low (dimethoxyphenyl increases hydrophobicity)
HSD-4 (2b) 150.5–152 77 Moderate
Compound 4 (Methyl ester) Not reported 95 High (ester group improves lipophilicity)

Key Observations :

  • Substituents critically influence melting points and solubility. The dimethoxyphenyl groups in 2a and 2b likely contribute to higher melting points due to crystalline packing .
  • Ester derivatives (e.g., Compound 4) show higher yields and solubility, suggesting synthetic advantages for further derivatization .

Key Observations :

  • Oxidative methods (e.g., TBHP/Bu4NI) offer efficient amide bond formation under mild conditions .
  • Silica chromatography remains a standard purification method for benzodioxole carboxamides .

Key Observations :

  • The target compound’s hydroxy-tetrahydronaphthalene group may confer unique bioactivity, such as targeting steroid receptors or lipid membranes.

Q & A

Q. What are the key synthetic routes for N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with condensation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives with tetrahydronaphthalene intermediates. Key steps include:

  • Amide bond formation : Activated using coupling agents like EDCI/HOBt in anhydrous dichloromethane under nitrogen .
  • Hydroxy group protection : Temporary protection of the hydroxyl group (e.g., with TMSCl) to prevent side reactions during coupling .
  • Purification : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard for isolating intermediates. Final product purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.1 ppm, hydroxy-tetrahydronaphthalene signals at δ 1.5–2.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 380.1395) .
  • X-ray crystallography : Used to resolve stereochemistry of the tetrahydronaphthalene moiety when crystalline derivatives are obtainable .

Q. What in vitro assays are recommended for initial biological screening (e.g., antimicrobial, anticancer)?

  • Anticancer screening : MTT assay against panels like NCI-60 human tumor cell lines, with IC50_{50} determination over 48–72 hours .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values reported .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) to probe mechanism .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC50_{50}50​ across cell lines) be systematically addressed?

Contradictions often arise from differences in cell permeability, metabolic stability, or off-target effects. Mitigation strategies include:

  • Pharmacokinetic profiling : Assess LogP (shake-flask method) and plasma protein binding (equilibrium dialysis) to evaluate bioavailability .
  • Metabolite identification : LC-MS/MS analysis of incubated compounds with liver microsomes to detect inactive/active metabolites .
  • Target validation : CRISPR-Cas9 knockout of suspected targets (e.g., kinases) in resistant cell lines to confirm on-mechanism activity .

Q. What computational methods optimize the synthesis pathway and predict reaction yields?

  • Reaction path search : Quantum mechanics/molecular mechanics (QM/MM) simulations identify low-energy intermediates and transition states .
  • Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts (e.g., triethylamine vs. DIPEA for amidation) .
  • Scale-up simulation : CFD modeling of reactor hydrodynamics to transition from batch to flow chemistry, minimizing side-product formation .

Q. How are structure-activity relationships (SAR) explored for this compound’s neuroprotective potential?

  • Analog synthesis : Modify the hydroxy-tetrahydronaphthalene ring (e.g., introduce fluorine at C3) or benzo[d][1,3]dioxole substituents (e.g., replace methoxy with ethoxy) .
  • In silico docking : AutoDock Vina or Schrödinger Suite to predict binding to targets like NMDA receptors or Aβ fibrils .
  • In vivo models : Test lead analogs in transgenic AD mice (e.g., APP/PS1) with behavioral assays (Morris water maze) and biomarker analysis (Aβ42 ELISA) .

Methodological Considerations

Q. What strategies resolve low yields in the final amidation step?

  • Catalyst screening : Test alternatives to EDCI, such as HATU or PyBOP, in DMF at 0–5°C to suppress racemization .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 80°C vs. 12 hours reflux) while improving yield by 15–20% .
  • In situ FTIR monitoring : Track carbonyl (1700–1750 cm1^{-1}) and amine (3300–3500 cm1^{-1}) peaks to optimize reaction termination .

Q. How is stereochemical integrity maintained during scale-up?

  • Chiral chromatography : Use preparative SFC (supercritical CO2_2/methanol) to separate enantiomers post-synthesis .
  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during tetrahydronaphthalene ring formation .
  • Crystallization-induced diastereomer resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to isolate desired enantiomer .

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